Product packaging for cysteine-rich protein, mammalian(Cat. No.:CAS No. 130704-09-5)

cysteine-rich protein, mammalian

Cat. No.: B588829
CAS No.: 130704-09-5
M. Wt: 187.198
InChI Key: IBLLSZUYVXWELO-UHFFFAOYSA-N
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Description

Overview of Cysteine-Rich Protein Families and their Biological Significance

Mammalian systems express a wide array of cysteine-rich protein families, each with distinct architectures and physiological roles. These families are often categorized based on their characteristic domains and functions.

One prominent family is the Cysteine-Rich Protein (CSRP) family , which includes members like CSRP1, CSRP2, and CSRP3. ontosight.ai These proteins are distinguished by the presence of LIM domains, which are cysteine-rich structures that mediate protein-protein interactions. ontosight.ai CSRPs are crucial for muscle development, differentiation, and the organization of the cytoskeleton. ontosight.ai For instance, CSRP2 is found at Z-disks and intercalated disks in heart muscle, where it contributes to the regulation of muscle contraction. ontosight.ai

The Cysteine-Rich Secretory Protein (CRISP) family is a subgroup of the larger CAP (CRISP, Antigen 5, and Pathogenesis-related 1) superfamily. oup.comwikipedia.org CRISPs are glycoproteins primarily found in the male reproductive tract and are essential for fertilization. wikipedia.orgnih.govfrontiersin.org For example, CRISP2 is involved in sperm development and motility, while CRISP1 and CRISP4 are secreted in the epididymis and associate with sperm during maturation. wikipedia.orgfrontiersin.org Beyond reproduction, some CRISPs are found in snake venom, where they act as ion channel inhibitors. wikipedia.orgnih.gov The broader CAP superfamily is involved in diverse processes such as immune response, tumor suppression, and cell adhesion. nih.govwikipedia.org

The AVIT protein family , also known as prokineticins, are small secreted proteins with a conserved pattern of ten cysteine residues. embopress.org These proteins, such as prokineticin 1 and prokineticin 2, bind to G-protein-coupled receptors and are involved in various biological activities, including smooth muscle contraction, pain perception (hyperalgesia), and angiogenesis. embopress.org

Other significant families include the secreted frizzled-related proteins (sFRPs) , which contain a cysteine-rich domain similar to that of Frizzled receptors and act to modulate Wnt signaling pathways. nih.gov Additionally, the Cysteine-Serine-Rich Nuclear Protein (CSRNP) family consists of nuclear proteins with transcriptional activation capabilities, suggesting roles in gene regulation. plos.org

Table 1: Major Families of Mammalian Cysteine-Rich Proteins

Family Name Key Members Primary Biological Functions Characteristic Domain(s)
Cysteine-Rich Proteins (CSRPs) CSRP1, CSRP2, CSRP3 Muscle development, cytoskeleton organization, cell signaling. ontosight.ai LIM domains. ontosight.ai
Cysteine-Rich Secretory Proteins (CRISPs) CRISP1, CRISP2, CRISP3, CRISP4 Mammalian fertilization, sperm maturation and function, ion channel regulation. wikipedia.orgfrontiersin.orgresearchgate.net CAP domain, Cysteine-Rich Domain (CRD). wikipedia.orgnih.gov
AVIT Protein Family (Prokineticins) Prokineticin 1, Prokineticin 2 Smooth muscle contraction, hyperalgesia, angiogenesis. embopress.org AVIT sequence, conserved cysteine spacing. embopress.org
Secreted Frizzled-Related Proteins (sFRPs) sFRP-1, sFRP-2, sFRP-3 Modulation of Wnt signaling pathways. nih.gov Frizzled-like Cysteine-Rich Domain (CRD). nih.gov
Cysteine-Serine-Rich Nuclear Proteins (CSRNPs) CSRNP-1, CSRNP-2, CSRNP-3 Transcriptional regulation. plos.org Cysteine-rich and Serine-rich regions. plos.org

Foundational Concepts of Cysteine Motifs in Protein Structure and Function

The functional diversity of cysteine-rich proteins is rooted in the structural motifs created by their high cysteine content. Cysteine is unique among the 20 standard amino acids due to its thiol group, which is highly reactive and can form covalent disulfide bonds under oxidizing conditions or coordinate metal ions. nih.gov These interactions are fundamental to creating stable and functionally specific protein domains.

Disulfide Bonds and Structural Stability: The formation of disulfide bridges between cysteine residues is a key mechanism for stabilizing the tertiary structure of proteins. nih.gov These covalent cross-links lock the polypeptide chain into a specific fold, which is often essential for its biological activity. This stability makes many CRPs resistant to thermal and chemical degradation. wikipedia.org

Cysteine-Rich Motifs: Specific, recurring patterns of cysteine residues form distinct structural and functional motifs.

LIM Domains: Found in the CSRP family, these domains are characterized by a specific arrangement of cysteine and histidine residues that coordinate two zinc ions, forming two zinc-finger-like structures. ontosight.ai This rigid structure serves as a platform for protein-protein interactions, allowing LIM-domain proteins to act as molecular scaffolds in larger protein complexes. ontosight.ai

Cystine Knots: This is a structural motif where three disulfide bridges are intricately linked, with one disulfide bond passing through a loop formed by the other two. wikipedia.org This creates an exceptionally stable structure. Cystine knots are found in growth factors like transforming growth factor-beta (TGF-β) and platelet-derived growth factor (PDGF), where they are crucial for receptor binding and dimerization. wikipedia.org

Chordin-like Cysteine-Rich (CR) Repeats: These motifs are defined by ten conserved cysteine residues with a specific spacing pattern. rndsystems.com They are found in extracellular proteins like Chordin and are primarily known for their ability to bind to and inhibit members of the Bone Morphogenetic Protein (BMP) family, thereby modulating their signaling activity. rndsystems.com

CxxC Motif: This simple motif, consisting of two cysteines separated by two other amino acids, is a versatile element found in many redox-active proteins, particularly thiol oxidoreductases, where it participates directly in catalytic reactions. nih.gov It can also be involved in metal binding. nih.gov

The precise arrangement and redox state of these cysteine motifs are often dynamically regulated, allowing them to act as "redox switches" that control protein function in response to changes in the cellular environment. rupress.org

Table 2: Key Cysteine Motifs and Their Characteristics

Motif Name Description Key Function(s) Example Protein Families
LIM Domain Two zinc-finger-like structures, each coordinating a zinc ion via cysteine and histidine residues. ontosight.ai Protein-protein interaction, molecular scaffolding. ontosight.ai CSRPs. ontosight.ai
Cystine Knot Three interlocked disulfide bridges creating a highly stable, knotted core. wikipedia.org Structural stability, receptor binding. wikipedia.org Growth factors (TGF-β, PDGF), glycoprotein (B1211001) hormones. wikipedia.org
Chordin-like CR Repeats ~60-80 amino acid domains with ten conserved cysteines in a specific pattern. rndsystems.com Binding and inhibition of BMP signaling molecules. rndsystems.com Chordin, Procollagen (B1174764) IIA, CTGF. rndsystems.com
CxxC Motif Two cysteines separated by two other amino acids. nih.gov Catalytic redox activity, metal binding. nih.gov Thiol oxidoreductases. nih.gov
Zinc Finger (ZiF) Domain Cysteine-rich domains that coordinate zinc ions to form a stable structure. rupress.org Protein-protein interaction, retinoid binding, redox sensing. rupress.org Protein Kinase C (PKC), Raf kinases. rupress.org

Properties

CAS No.

130704-09-5

Molecular Formula

C11H9NO2

Molecular Weight

187.198

IUPAC Name

N-(1-oxoinden-5-yl)acetamide

InChI

InChI=1S/C11H9NO2/c1-7(13)12-9-3-4-10-8(6-9)2-5-11(10)14/h2-6H,1H3,(H,12,13)

InChI Key

IBLLSZUYVXWELO-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC2=C(C=C1)C(=O)C=C2

Synonyms

cysteine-rich protein, mammalian

Origin of Product

United States

Major Families of Mammalian Cysteine Rich Proteins

Cysteine-RIch Secretory Protein (CRISP) Family (CRISP1-4)

The Cysteine-Rich Secretory Proteins (CRISPs) are a collection of glycoproteins that fall under the expansive CRISP, Antigen 5, and Pr-1 (CAP) protein superfamily. wikipedia.orgprospecbio.com These proteins are notably involved in the workings of the mammalian reproductive system. wikipedia.orgprospecbio.com

The evolution of mammalian CRISP genes is marked by instances of gene duplication, leading to the four distinct members found in mammals: CRISP1, CRISP2, CRISP3, and CRISP4. It's believed that an ancestral vertebrate CRISP gene was primarily expressed in the epididymis. nih.gov A duplication event before the divergence of humans and rodents led to a new gene expressed in the salivary gland, which then further specialized. nih.gov

This evolutionary path suggests that testicular expression, as seen in human CRISP2 and its rodent counterparts, is a case of neofunctionalization, where a gene acquires a new function after a duplication event. nih.gov The specific duplication of CRISP2 and CRISP3 in humans is considered a potential subfunctionalization event, where the original gene was expressed in both the testis and salivary gland, and after duplication, CRISP2 became specific to the testis and CRISP3 to the salivary gland. nih.gov The evolutionary journey of these genes also includes several instances of lineage-specific gene losses. nih.gov

CRISP proteins are characterized by a conserved structure consisting of two main domains connected by a flexible hinge region. wikipedia.orgprospecbio.commdpi.com The N-terminus features a Pathogenesis-Related 1 (PR-1) domain, also known as the CAP domain, which constitutes the larger part of the protein. mdpi.comresearchgate.net This domain has an alpha-beta-alpha sandwich structure. mdpi.com

While traditionally viewed as reproductive tract-specific, research has shown a broader expression profile for CRISP proteins across various tissues. oup.com However, their most prominent roles are linked to the male reproductive system. wikipedia.orgoup.com

CRISP1 is secreted by the epididymal epithelium and attaches to the sperm surface, where it is thought to play a role in inhibiting sperm-egg fusion and capacitation. researchgate.netoup.com It is also expressed in tissues such as skeletal muscle, spleen, and salivary glands. oup.com

CRISP2 is produced by testicular germ cells and is found in the sperm acrosome and tail, where it is implicated in spermatogenesis and the regulation of flagellar beating. wikipedia.orgprospecbio.comoup.com Its expression has also been noted in the lung, skeletal muscle, and ovary. oup.com

CRISP3 is found in the prostate and seminal fluid and is also expressed in various exocrine glands like the salivary and mammary glands, as well as in neutrophils, suggesting a role beyond reproduction. wikipedia.orgprospecbio.comoup.com

CRISP4 is produced in the epididymis and is also associated with maturing spermatozoa. wikipedia.orgprospecbio.comoup.com

Table 1: Tissue Expression and Proposed Functions of Mammalian CRISP Proteins

Protein Primary Tissue Expression Other Detected Tissues Proposed Function
CRISP1 Epididymis wikipedia.orgoup.comproteinatlas.org Skeletal muscle, spleen, thymus, eye, lacrimal gland, salivary gland oup.com Associates with sperm surface, involved in sperm-egg fusion and capacitation researchgate.netoup.com
CRISP2 Testis wikipedia.orgoup.comproteinatlas.org Lung, skeletal muscle, ovary, lacrimal gland oup.com Involved in spermatogenesis, adhesion of germ cells, and regulation of flagellar beating wikipedia.orgprospecbio.com
CRISP3 Prostate, Salivary Glands wikipedia.orgoup.com Heart, uterus, mammary gland, skeletal muscle, spleen, thymus, blood, lacrimal gland oup.com Found in seminal fluid, potential role in innate immunity wikipedia.orgprospecbio.comoup.com
CRISP4 Epididymis wikipedia.orgoup.com Skeletal muscle, spleen, thymus oup.com Incorporated into spermatozoa during maturation wikipedia.orgprospecbio.com

Cysteine-Rich Protein (CSRP) Family (CSRP1, CSRP2, CSRP3)

The Cysteine-Rich Protein (CSRP) family is a group of proteins containing LIM domains, which are crucial for development and cellular differentiation. genecards.org The family includes three members, CSRP1, CSRP2, and CSRP3, which are primarily expressed in muscle cells. nih.gov

The defining feature of the CSRP family is the LIM domain, a unique zinc-finger structure. psu.edu This domain is composed of two tandem zinc-binding modules and serves as a platform for protein-protein interactions rather than binding directly to DNA. psu.edufrontiersin.orgnih.gov Through these interactions, CSRPs are involved in a wide array of biological processes, including the regulation of gene expression, organization of the cytoskeleton, and cell differentiation. nih.govnih.govnih.gov For instance, in the nucleus, CSRPs can interact with transcription factors to facilitate muscle differentiation. nih.gov The CSRP3 protein, for example, contains two LIM domains connected by a flexible disordered region. frontiersin.org

The three members of the CSRP family exhibit distinct patterns of expression and have specialized roles.

CSRP1 is expressed in various tissues, including smooth muscle, and is involved in processes like stress response. genecards.orgfrontiersin.org It interacts with proteins that are part of the cytoskeleton. psu.edu

CSRP2 has been implicated in leukemia and, along with CSRP1, is involved in smooth muscle differentiation. nih.govfrontiersin.org

CSRP3 , also known as muscle LIM protein (MLP), is primarily expressed in the heart and skeletal muscle. frontiersin.orgproteinatlas.org It plays a structural role in the Z-disc of striated muscle, and mutations in this protein are linked to cardiomyopathies. frontiersin.orgnih.gov

Table 2: Distribution and Function of Mammalian CSRP Family Members

Protein Primary Tissue Expression Key Functions
CSRP1 Smooth muscle, various other tissues genecards.org Involved in gene regulation, cell growth, and differentiation genecards.org
CSRP2 Preferentially in muscle cells nih.gov Signal transduction, cytoskeleton formation, cell proliferation, and differentiation nih.gov
CSRP3 (MLP) Heart and skeletal muscle frontiersin.orgproteinatlas.orgproteinatlas.org Structural role in muscle, regulation of gene expression, implicated in cardiomyopathies frontiersin.orgnih.gov

Cysteine-Rich Intestinal Protein (CRIP) Family (e.g., CRIP2)

The Cysteine-Rich Intestinal Protein (CRIP) family, which includes CRIP1, CRIP2, and CRIP3, is a notable subfamily of the highly conserved Lin-1, Isl1, and Mec3/double zinc finger protein family. nih.gov These proteins are characterized by their high cysteine content, which is crucial for their structural integrity and diverse biological functions. ontosight.ai Members of the CRIP family, particularly CRIP1, are thought to be involved in the transport of intestinal zinc. marrvel.orggenecards.org

Distinctive Structural Features and Metal-Binding Sites

A defining characteristic of the CRIP family is the presence of LIM domains, which confer a unique ability to bind metal ions, particularly zinc (Zn2+). nih.gov Zinc ions are essential for maintaining the secondary and tertiary structures of CRIP proteins. nih.gov

CRIP1 contains a single LIM domain, which is composed of two zinc fingers. nih.gov In contrast, CRIP2 and CRIP3 each have two LIM domains, totaling four zinc fingers per protein. nih.gov The LIM domain is characterized by a specific double zinc finger cysteine-rich sequence of CCHC and CCCC. oup.com

Homology and phylogenetic analyses have revealed that mammalian CRIP2 possesses histidine residues near two of its Zn2+-binding sites (CX2CHX2C). nih.govnih.govnih.gov This structural feature suggests a potential for competitive binding between copper (Cu+) and Zn2+. nih.govnih.govnih.gov Biochemical studies have confirmed that human CRIP2 (hsCRIP2) can bind two and four equivalents of Cu+ per monomer with high affinity. nih.govplos.org Specifically, a dissociation constant (KD) of 6.83 ± 0.45 x 10−17 M was determined for two Cu+-binding sites. plos.org While CRIP family proteins are homologous to ferredoxin and may be involved in iron metabolism, direct binding to ferrous ions has not been established. nih.gov

Table 1: Metal-Binding Properties of the CRIP Family

ProteinNumber of LIM DomainsMetal Ion BindingKey Structural Features for Metal Binding
CRIP1 1Zinc (Zn2+)Single LIM domain with two zinc fingers. nih.gov
CRIP2 2Zinc (Zn2+), Copper (Cu+)Two LIM domains with four zinc fingers; histidine residues near Zn2+-binding sites (CX2CHX2C) facilitate Cu+ binding. nih.govnih.govnih.gov
CRIP3 2Zinc (Zn2+)Two LIM domains with four zinc fingers. nih.gov

Cellular Localization: Nuclear and Cytosolic Fractions

The cellular distribution of CRIP family members is critical to their function. Immunolocalization studies of murine CRIP2 (mCrip2) have shown that it is abundantly present in both the nuclear and cytosolic fractions of cells. nih.govnih.govresearchgate.net This dual localization suggests that CRIP2 may have distinct roles depending on its cellular compartment. nih.govnih.govresearchgate.net

For instance, in cutaneous squamous cell carcinoma, the interaction between HOXA9 and CRIP2 at gene promoters within the nucleus can impede HIF-1α binding, thereby reducing glycolysis. nih.govplos.org Conversely, within the cytoplasm, human CRIP2 has been shown to interact with the cuproprotein ATOX1, acting as a negative regulator of autophagy in response to copper in certain cancer cells. nih.gov

Further studies involving cell fractionation and Western blot analysis have confirmed that CRIP2 is predominantly detected in the nuclear fraction, which is consistent with its role as a transcriptional repressor. pnas.org The presence of CRIP2 in both the nucleus and cytoplasm highlights its versatile role in cellular processes, from gene regulation to metabolic pathways. nih.govnih.govresearchgate.netpnas.org

Cysteine-Rich Protein 61 (CYR61/CCN1)

Cysteine-Rich Protein 61 (CYR61), also known as CCN family member 1 (CCN1), is a secreted, extracellular matrix (ECM)-associated signaling protein. wikipedia.org It is a matricellular protein, meaning it does not primarily serve a structural role in the ECM but instead regulates a wide array of cellular activities. wikipedia.orgnih.gov These activities include cell adhesion, migration, proliferation, differentiation, apoptosis, and senescence, which are mediated through its interaction with cell surface integrin receptors and heparan sulfate (B86663) proteoglycans. wikipedia.org

General Structure and Domain Organization

The full-length human CYR61 protein consists of 381 amino acids and has an unusually high content of cysteine residues (38 in total, making up 10% of the protein). wikipedia.org Its structure is modular, comprising an N-terminal secretory signal peptide followed by four distinct domains. wikipedia.orgspandidos-publications.com This modular organization suggests that CYR61 may have arisen through an exon-shuffling mechanism, as each domain is encoded by a separate exon. atlasgeneticsoncology.org

The four domains of CYR61 are, from N-terminus to C-terminus:

Insulin-like growth factor binding protein (IGFBP) domain: While it shares homology with IGFBPs, CYR61 does not bind to insulin-like growth factors (IGFs). spandidos-publications.comatlasgeneticsoncology.org

von Willebrand factor type C (vWC) repeat domain: This domain is homologous to a repeat found in the von Willebrand factor and contains a binding site for the integrin αvβ3. spandidos-publications.comatlasgeneticsoncology.org

Thrombospondin type 1 (TSP-1) repeat domain: This domain is involved in binding to sulfated glycoconjugates in the matrix and on the cell surface. spandidos-publications.com

C-terminal (CT) domain: This domain contains a cysteine-knot motif, a structural feature found in various growth factors. wikipedia.orgspandidos-publications.com

Table 2: Domain Organization of CYR61/CCN1

DomainNameHomology/Function
Domain I Insulin-like growth factor binding protein (IGFBP)Shares homology with IGFBPs but does not bind IGFs. spandidos-publications.comatlasgeneticsoncology.org
Domain II von Willebrand factor type C (vWC) repeatContains an integrin αvβ3 binding site. spandidos-publications.comatlasgeneticsoncology.org
Domain III Thrombospondin type 1 (TSP-1) repeatBinds to sulfated glycoconjugates. spandidos-publications.com
Domain IV C-terminal (CT) domainContains a cysteine-knot motif. wikipedia.orgspandidos-publications.com

Expression Regulation in Response to Cellular Stimuli

The expression of the CYR61 gene is tightly regulated and can be rapidly and transiently induced by a wide range of cellular stimuli. atlasgeneticsoncology.org This inducibility is a key feature of its function as an immediate-early gene.

The promoter of the CYR61 gene contains a TATA box and binding sites for numerous transcription factors, including AP1, ATF, E2F, HNF3b, NF1, NFκB, SP1, and SRF. wikipedia.orgatlasgeneticsoncology.org This complex array of regulatory elements allows for its expression to be controlled by various signaling pathways.

Cellular stimuli that have been shown to regulate CYR61 expression include:

Serum growth factors and cytokines: Treatment with serum or specific growth factors leads to a rapid increase in CYR61 transcription. atlasgeneticsoncology.orgphysiology.org

Hormones: Hormones such as angiotensin II, estrogen, and vitamin D3 can induce CYR61 expression. atlasgeneticsoncology.org

Mechanical stress: Cyclic mechanical stretch applied to cultured smooth muscle cells results in a sharp increase in CYR61 mRNA levels. physiology.org This regulation is mediated by signaling pathways involving protein kinase C, phosphatidylinositol 3-kinase, and Rho kinase. physiology.org Alterations in actin cytoskeleton dynamics are also sufficient to induce CYR61 gene expression. physiology.org

Bioactive lipids: Sphingosine 1-phosphate (S1P), a bioactive lysolipid, has been shown to transiently increase the expression of the CYR61 gene at both the mRNA and protein levels in smooth muscle cells. nih.gov This induction is primarily at the transcriptional level and involves the CREB and AP-1 transcription factors. nih.gov

Wnt signaling: In mesenchymal stem cells, Wnt3A stimulation significantly upregulates CYR61 expression, indicating that CYR61 is a direct target of the canonical Wnt/β-catenin signaling pathway. nih.gov

Secreted Protein Acidic and Rich in Cysteine (SPARC)

Secreted Protein Acidic and Rich in Cysteine (SPARC), also known as osteonectin or BM-40, is a matricellular glycoprotein (B1211001) that is not a structural component of the extracellular matrix (ECM) but rather modulates cell-matrix interactions. wikipedia.orgatlasgeneticsoncology.org It is expressed in tissues undergoing remodeling and has a high degree of evolutionary conservation. nih.govplos.org SPARC plays a role in various biological processes, including tissue remodeling, cell growth, and angiogenesis. wikipedia.orgmdpi.com

Structurally, SPARC is a 32-kDa protein after cleavage of its signal sequence, though it appears as a 43-kDa protein on SDS-PAGE due to glycosylation. atlasgeneticsoncology.org It has been shown to have a variety of functions, including inhibiting cell spreading and regulating cell proliferation. wikipedia.org SPARC's ability to bind to multiple ECM proteins, such as collagens, is dependent on calcium concentrations. nih.govplos.org High extracellular calcium levels activate its binding to these proteins. nih.govplos.org Research suggests that SPARC can act as a matricellular chaperone, mediating the disassembly and degradation of ECM networks by shuttling ECM proteins into the cell. nih.govplos.org

Functional Modules and Evolutionary Conservation

Many cysteine-rich proteins are modular, meaning they are composed of distinct, structurally and functionally independent domains that have been combined through evolution. This modularity allows for diverse functions.

The CCN family proteins are classic examples of modularity, with each member typically composed of four distinct functional domains that share homology with other protein families. frontiersin.orgoup.com These modules include an insulin-like growth factor-binding protein domain, a von Willebrand factor type C repeat, a thrombospondin type-1 repeat, and a C-terminal cysteine-knot domain. rndsystems.com These domains contain binding sites for integrins, growth factors, and other ECM proteins, allowing them to act as versatile signaling modulators. oup.com

The Cysteine-RIch Secretory Proteins (CRISPs) are another family characterized by a conserved modular structure. nih.gov Found in mammals and other organisms, CRISPs contain two main functional domains: a Pathogenesis-Related 1 (PR-1) or CAP domain at the N-terminus and a Cysteine-Rich Domain (CRD) at the C-terminus, which contains 16 conserved cysteine residues. nih.govfrontiersin.org The tertiary structure of CAP superfamily proteins is remarkably conserved across vast phylogenetic distances, suggesting their involvement in essential biological processes. nih.govfrontiersin.org In mammals, different CRISP proteins (CRISP1-4) have evolved to perform both specialized and redundant functions in fertilization, from sperm maturation to gamete interaction. frontiersin.orgresearchgate.net

The Scavenger Receptor Cysteine-Rich (SRCR) domain represents an ancient and highly conserved protein module of about 100-110 amino acids. begellhouse.com This domain defines a large superfamily of proteins that are often modular, appearing in combination with other domains like proteases or collagenous regions. begellhouse.com The high degree of conservation from invertebrates to mammals suggests a fundamental role in innate immunity and homeostasis. begellhouse.com

Protein FamilyKey Functional ModulesEvolutionary Aspect
CCN Family IGFBP domain, von Willebrand factor type C (VWC) repeat, Thrombospondin type-1 (TSP-1) repeat, C-terminal (CT) cysteine-knot. rndsystems.comConserved modular structure across family members. frontiersin.org
CRISP Family N-terminal CAP domain, C-terminal Cysteine-Rich Domain (CRD). frontiersin.orgTertiary structure is highly conserved across species; genes show varying selective pressures in mammals. nih.govfrontiersin.org
SRCR Superfamily SRCR domain (Group A or Group B type). begellhouse.comAncient and highly conserved protein module from invertebrates to mammals. begellhouse.com

Zinc Finger Proteins (ZFs) with Cysteine-Rich Motifs

Zinc finger proteins (ZNFs) represent one of the most abundant and diverse groups of proteins in mammalian genomes. nih.govfrontiersin.org They are characterized by small, folded domains whose structure is stabilized by the coordination of one or more zinc ions. wikipedia.org

Coordination Chemistry of Zinc Finger Domains

The defining feature of a zinc finger is the coordination of a zinc ion (Zn2+) by a combination of cysteine and/or histidine residues. researchgate.net This coordination is crucial for stabilizing the protein's fold. wikipedia.org In the absence of zinc, these domains are typically unfolded. researchgate.net The Zn2+ ion is a d10 transition metal, meaning it is redox-inactive and serves a purely structural role. nih.gov It typically forms a tetrahedral coordination complex with four amino acid ligands. nih.govfrontiersin.org

The most common and best-characterized class is the Cys2His2 zinc finger, where the zinc ion is coordinated by two cysteine and two histidine residues. wikipedia.orgnih.gov This arrangement stabilizes a simple ββα fold. wikipedia.orgfrontiersin.org Other coordination schemes are also prevalent, such as the Cys4 (found in some nuclear receptors) and the Cys3His motifs. researchgate.netnih.gov The sulfur atom of cysteine is a particularly effective ligand, transferring significant charge to the Zn2+ ion, which contributes to the high stability of these complexes. nih.gov

Classification and Ubiquity in Mammalian Systems

Zinc finger proteins are ubiquitous in mammalian systems and are classified into several structural families or "fold groups" based on their three-dimensional architecture and the identity of the zinc-coordinating ligands. nih.govwikipedia.org Major fold groups include the Cys₂His₂-like ("classic" zinc finger), treble clef, and zinc ribbon. wikipedia.org InterPro, a protein signature database, lists dozens of different conserved zinc finger domains. nih.gov

This vast superfamily contributes to a multitude of cellular processes. nih.gov While best known as DNA-binding transcription factors that regulate gene expression, their functions are incredibly diverse. researchgate.net Zinc finger proteins can also bind to RNA, other proteins, and lipids, acting as versatile interaction modules. nih.govresearchgate.net This functional diversity arises from the modular nature of zinc fingers, which often appear in tandem repeats, allowing them to recognize extended DNA or RNA sequences with high specificity. wikipedia.org Their roles are critical in development, differentiation, apoptosis, and DNA repair. nih.govfrontiersin.org

Zinc Finger Classification
Basis of Classification Three-dimensional structure; identity of Zn2+ coordinating ligands (e.g., Cys2His2, Cys4, Cys3His). wikipedia.orgresearchgate.net
Major Fold Groups Cys₂His₂-like (classic), Treble Clef, Zinc Ribbon. wikipedia.org
Ubiquity in Mammals One of the largest protein superfamilies, involved in transcription, DNA repair, protein turnover, and signaling. nih.govfrontiersin.org
Functional Roles Interaction modules for binding DNA, RNA, proteins, and lipids. nih.govresearchgate.net

Other Notable Mammalian Cysteine-Rich Domains/Proteins

Beyond the major families discussed, other specific cysteine-rich domains play crucial roles in mammalian biology.

Chordin-like Cysteine-Rich (CR) Domains

Chordin-like Cysteine-Rich (CR) domains are small, evolutionarily conserved protein modules of about 60-80 amino acids. rndsystems.combiologists.com They are structurally defined by a characteristic pattern of ten cysteine residues, including a CXXCXC motif in the middle and a CCXXC motif near the C-terminus. rndsystems.com

The primary function of these domains, as exemplified by the protein Chordin, is to bind and antagonize Bone Morphogenetic Proteins (BMPs). biologists.comnih.gov By binding directly to BMPs in the extracellular space, Chordin and its CR domains prevent the growth factors from interacting with their cell surface receptors, thereby inhibiting BMP signaling. nih.gov This regulatory mechanism is fundamental for establishing the dorso-ventral body axis during embryonic development in both vertebrates and invertebrates. nih.gov The biological activity of Chordin resides specifically within its four CR domains, with CR1 and CR3 showing particularly high affinity for BMPs. biologists.com

Chordin-like CR domains are not exclusive to Chordin and are found in a growing number of other extracellular proteins, such as procollagens and connective-tissue growth factor (CTGF), suggesting that this domain serves as a common module for regulating growth factor signaling in the extracellular space. biologists.comnih.gov

Secreted Frizzled-Related Proteins (sFRPs) and their Cysteine-Rich Domains.

Secreted Frizzled-Related Proteins (sFRPs) are a family of glycoproteins that play a crucial role in modulating the Wnt signaling pathway, a network essential for embryonic development and tissue homeostasis in adults. rndsystems.comfrontiersin.org There are five identified members of the sFRP family in humans: sFRP1, sFRP2, sFRP3, sFRP4, and sFRP5. genenames.org These proteins are structurally characterized by a signal peptide, a cysteine-rich domain (CRD) at the N-terminus, and a C-terminal netrin-like domain. frontiersin.org The CRD of sFRPs is particularly noteworthy, sharing 30-50% sequence homology with the CRD of Frizzled (Fz) receptors, which are the primary receptors for Wnt ligands. frontiersin.orggenenames.org

The CRD of sFRPs contains ten conserved cysteine residues, which are vital for the protein's three-dimensional structure and function. rndsystems.comfrontiersin.org This domain allows sFRPs to bind directly to Wnt proteins, thereby acting as soluble antagonists that prevent Wnt from interacting with its Frizzled receptors. rndsystems.com However, the role of sFRPs is more complex than simple antagonism. Depending on their concentration and the cellular context, sFRPs can either inhibit or enhance Wnt signaling. nih.gov For instance, at nanomolar concentrations, sFRP1 has been shown to increase Wnt3a signaling, while higher concentrations lead to its inhibition. nih.gov This dual functionality suggests that sFRPs can fine-tune the Wnt signaling response. The CRD itself, even in isolation, can potentiate Wnt signaling, suggesting a mechanism that may not require direct interaction with the Wnt protein. nih.gov

sFRP Family Member Key Characteristics Reference
sFRP1Can either inhibit or enhance Wnt3a/β-catenin signaling depending on concentration. nih.gov
sFRP2Shows similar concentration-dependent dual functionality to sFRP1. nih.gov
sFRP3 (FRZB)A member of the five-protein family of sFRPs in humans. genenames.org
sFRP4A member of the five-protein family of sFRPs in humans. genenames.org
sFRP5A member of the five-protein family of sFRPs in humans. genenames.org

Cysteine-Rich Adaptor Proteins in Macromolecular Assembly.

A notable example of cysteine-rich adaptor proteins is their involvement in the packaging and stabilization of mucins. nih.gov Mucins are large, heavily glycosylated proteins that form protective barriers on epithelial surfaces. nih.gov The immense size of these molecules presents a challenge for cellular packaging into secretory granules. pnas.org

Recent research has identified a small, cysteine-rich adaptor protein that is essential for the proper packaging of a secretory mucin in vivo. nih.gov This adaptor protein facilitates the compaction of the mucin through the formation of disulfide bonds between the cysteine residues of the adaptor and the cysteine-rich domains of the mucin. pnas.org The loss of this adaptor protein leads to several structural and functional defects in the secretory granules, including disrupted mucin packaging, altered mobility of the contents within the granule, and the formation of larger, more fragile granules that are prone to rupture under osmotic stress. pnas.org These findings highlight the critical role of cysteine-rich adaptor proteins in the complex process of macromolecular assembly and secretion. pnas.org

Cysteine-Rich Keratins in Hard Skin Appendages.

Keratins are the primary structural proteins of epithelial cells and their appendages. researchgate.net In mammals, hard skin appendages such as hair and claws are rich in a specific type of keratin (B1170402) known as "hair keratins." nih.govnih.gov These keratins are characterized by a high content of cysteine residues, which form extensive disulfide bonds, creating a rigid and mechanically resistant cytoskeletal structure. nih.gov

Interestingly, the high cysteine content in the hard keratins of various terrestrial vertebrates appears to be a product of convergent evolution. nih.gov While mammals have cysteine-rich hair keratins, reptiles and birds (sauropsids) have evolved their own distinct families of cysteine-rich keratins. nih.gov These include the hard acidic sauropsid-specific (HAS) keratins and the hard basic sauropsid-specific (HBS) keratins. researchgate.netnih.gov Phylogenetic analyses have shown that the high cysteine content of HAS and HBS keratins evolved independently from those found in mammalian hair keratins. researchgate.netnih.gov For example, immunohistochemical studies have confirmed the expression of the chicken HBS1 keratin in the cornifying cells of feathers, supporting its role in the structure of these appendages. nih.govnih.gov This independent evolution of cysteine-richness underscores the fundamental importance of disulfide cross-linking for the biomechanical properties of hard skin appendages across different vertebrate lineages. oup.comoup.com

Keratin Type Description Lineage Reference
Hair KeratinsCysteine-rich intermediate filament proteins crucial for the structure of hair and claws.Mammals, Lizards nih.govnih.gov
Hard Acidic Sauropsid-specific (HAS) KeratinsCysteine-rich type I (acidic) keratins found in reptiles and birds.Sauropsids (Reptiles and Birds) researchgate.netnih.gov
Hard Basic Sauropsid-specific (HBS) KeratinsCysteine-rich type II (basic) keratins found in reptiles and birds.Sauropsids (Reptiles and Birds) researchgate.netnih.gov

Cysteine-Rich Repeats in Extracellular Proteins.

Many extracellular proteins contain repeating structural motifs rich in cysteine residues. These cysteine-rich repeats (CRRs) are often involved in protein-protein interactions and the modulation of signaling pathways. One well-characterized example is the Chordin-like CR domain, which is typically 60-80 amino acids long and features a conserved pattern of ten cysteines. rndsystems.com These domains are found in a variety of extracellular proteins, including Chordin, procollagen (B1174764) IIA, and connective tissue growth factor (CTGF), and are known to bind to and inhibit Bone Morphogenetic Proteins (BMPs). rndsystems.com

Another novel cysteine-rich repeat is the C-X8-C-X2-C motif, which has been identified in the extracellular domains of a large family of receptor-like kinases (RLKs) in plants, with at least 42 such proteins in Arabidopsis. oup.com While these are plant proteins, the principle of conserved cysteine-rich motifs in extracellular domains is a widespread biological theme. These conserved cysteine residues are thought to be critical for forming the correct three-dimensional structure of the protein through the creation of disulfide bonds, which is essential for their function in signaling and interaction. oup.com In some extracellular proteins, these CR domains can have differential effects on signaling, acting as either antagonists or enhancers of signaling pathways depending on the specific protein context. rndsystems.com

Cysteine-Rich Repeat Description Found In Function Reference
Chordin-like CR domain60-80 amino acids long with ten conserved cysteines.Chordin, procollagen IIA, CTGFBinds and inhibits Bone Morphogenetic Proteins (BMPs). rndsystems.com
C-X8-C-X2-C motifA novel cysteine-rich repeat.Extracellular domains of plant receptor-like kinases (RLKs).Believed to be important for protein structure through disulfide bonds. oup.com

Protein-Protein Interactions and Complex Formation

The functionality of many cysteine-rich proteins is defined by their ability to interact with other proteins and form larger complexes. These interactions are fundamental to their roles in cellular signaling, structural organization, and regulation of various biological processes.

CRISP-Mediated Gamete Interaction: Ligand-Receptor Dynamics

Cysteine-Rich Secretory Proteins (CRISPs) are key players in mammalian fertilization, a complex process involving a series of interactions between sperm and egg. frontiersin.orgfrontiersin.orgnih.govresearchgate.net The four members of the CRISP family in mammals, CRISP1-4, are primarily expressed in the male reproductive tract and are present on spermatozoa. frontiersin.orgnih.gov They participate in multiple stages of gamete interaction, including cumulus penetration, sperm-zona pellucida (ZP) binding, ZP penetration, and gamete fusion. frontiersin.orgfrontiersin.orgnih.govresearchgate.net These roles are mediated through both ligand-receptor interactions and the regulation of ion channels. frontiersin.orgnih.govresearchgate.net

Biochemical and molecular studies have revealed that CRISP1, an epididymal protein, is involved in both sperm-ZP binding and gamete fusion by interacting with complementary sites on the ZP and the egg's plasma membrane (oolemma). nih.govresearchgate.net Specifically, a 12-amino-acid region within a conserved motif of the CRISP family, known as Signature 2 (S2), is responsible for the egg-binding ability of CRISP1. nih.govresearchgate.netasiaandro.com Testicular CRISP2 also binds to the egg surface, suggesting its role in gamete fusion, and it appears to interact with the same binding sites as CRISP1, indicating a cooperative function between the two to ensure successful fertilization. nih.govresearchgate.net CRISP4 has been implicated in sperm-ZP interaction and gamete fusion, potentially through its role in regulating the acrosome reaction. frontiersin.org The dynamic interplay between CRISP proteins and their respective ligands on the egg surface highlights the intricate molecular choreography required for mammalian fertilization. nih.gov

ProteinFunction in Gamete InteractionMechanism
CRISP1 Sperm-ZP binding, Gamete fusionLigand-receptor interaction via Signature 2 (S2) region. nih.govresearchgate.netasiaandro.com
CRISP2 Gamete fusionBinds to complementary sites on the egg surface, shared with CRISP1. nih.govresearchgate.net
CRISP4 Sperm-ZP interaction, Gamete fusionRegulation of the acrosome reaction. frontiersin.org

CSRP Interactions in Cytoskeletal Organization

Cysteine-rich proteins (CSRPs) are LIM domain-containing proteins that play a role in organizing the cytoskeleton. For instance, CRP2, a member of the CSRP family, can influence the differentiation of cardiac myocytes toward a smooth muscle cell phenotype. pnas.org While CRP2 does not bind directly to DNA, it is thought to participate in the assembly of multiprotein complexes that bind to DNA and regulate gene transcription related to smooth muscle cells. pnas.org Additionally, CRPs have been suggested to have a cytoarchitectural role by interacting with cytoskeleton-associated proteins like α-actinin and zyxin, which are involved in cell-substrate adhesion. pnas.org

CRIP2 Interaction with Gene Promoters and Transcription Factors

Cysteine-Rich Intestinal Protein 2 (CRIP2) is a member of the CRIP family and functions as a transcriptional regulator. plos.orgdiabetesjournals.org It is found in both the cytoplasm and the nucleus and can bind to DNA. plos.orgresearchgate.net Studies have shown that CRIP2 can act as a repressor of NF-κB-mediated transcription. pnas.orgresearchgate.netnih.gov CRIP2 interacts directly with the NF-κB/p65 subunit, which prevents NF-κB from binding to the promoter regions of its target genes, such as those for the proangiogenic cytokines IL-6, IL-8, and VEGF. pnas.orgresearchgate.netnih.gov This inhibition of DNA binding by NF-κB subsequently suppresses the transcription of these genes. pnas.orgnih.gov

Furthermore, CRIP2 has been identified as a novel transcriptional regulator of Uncoupling Protein 1 (UCP1) in brown adipocytes. diabetesjournals.org Following certain stimuli, CRIP2 translocates to the nucleus and interacts with peroxisome proliferator-activated receptor gamma (PPARγ), a key transcription factor in adipogenesis. diabetesjournals.org In other contexts, such as in cutaneous squamous cell carcinoma, the interaction between HOXA9 and CRIP2 at gene promoters can impede the binding of HIF-1α, thereby reducing glycolysis. plos.orgnih.govresearchgate.net These findings highlight the role of CRIP2 as a crucial modulator of gene expression through its interactions with various transcription factors and gene promoters. plos.org

Interacting PartnerEffect of CRIP2 InteractionCellular Process Affected
NF-κB/p65 Inhibits DNA binding to promoter regions of target genes (IL-6, IL-8, VEGF). pnas.orgresearchgate.netnih.govAngiogenesis, Tumorigenesis. researchgate.net
PPARγ Interacts in the nucleus to regulate UCP1 expression. diabetesjournals.orgThermogenesis in brown adipocytes. diabetesjournals.org
HOXA9 Impedes HIF-1α binding at gene promoters. plos.orgnih.govresearchgate.netGlycolysis. plos.orgnih.gov

SPARC Interactions with Extracellular Matrix Components and Cell Surface Receptors

Secreted Protein, Acidic and Rich in Cysteine (SPARC) is a matricellular protein that modulates the interaction between cells and the extracellular matrix (ECM). nih.govelsevierpure.comresearchgate.net It binds to various ECM components, including collagens (types I, II, III, IV, and V) and vitronectin. nih.govnih.govplos.orgsemanticscholar.org The binding of SPARC to collagens is calcium-dependent and requires the collagen to be in its native, triple-helical conformation. nih.gov This interaction is crucial for the proper assembly and deposition of collagen in the ECM. nih.govresearchgate.net In the absence of SPARC, collagen can accumulate at the cell surface, leading to abnormal fibril morphology. nih.govopenrheumatologyjournal.com

SPARC also interacts with cell surface receptors, notably integrins. nih.govresearchgate.netistanbul.edu.tr It has been shown to interact with integrin β1 and activate integrin-linked kinase (ILK), which is involved in cell survival. nih.gov In some cancer cells, SPARC's interaction with integrin αvβ3 is thought to mediate its effects on cell proliferation and apoptosis. istanbul.edu.tr Furthermore, SPARC can regulate the levels of AMPA receptors at synapses through its interaction with β3-integrins. jneurosci.org The ability of SPARC to bind to both ECM components and cell surface receptors positions it as a key regulator of cell-matrix communication, influencing processes like cell adhesion, migration, and proliferation. nih.govopenrheumatologyjournal.comresearchgate.net

Interacting MoleculeType of InteractionFunctional Consequence
Collagens (I, II, III, V) Direct binding. nih.govsemanticscholar.orgopenrheumatologyjournal.comRegulation of collagen deposition and ECM assembly. nih.govresearchgate.net
Vitronectin Direct binding. nih.govplos.orgModulation of cell-ECM interaction. nih.gov
Integrin β1 Interaction leading to ILK activation. nih.govPromotion of cell survival. nih.gov
Integrin αvβ3 Receptor-mediated effects. istanbul.edu.trRegulation of cell proliferation and apoptosis. istanbul.edu.tr
Integrin β3 Regulation of receptor stability and function. jneurosci.orgControl of AMPA receptor levels at synapses. jneurosci.org

ZF Protein Binding to DNA and RNA

Zinc finger (ZF) proteins are a large and diverse group of proteins characterized by the presence of one or more zinc finger domains, which are small structural motifs stabilized by zinc ions. wikipedia.org These proteins are well-known for their ability to bind to DNA in a sequence-specific manner and function as transcription factors. wikipedia.orgnih.govresearchgate.net The Cys2His2 zinc finger is a common type, where individual finger domains, often occurring in tandem repeats, bind in the major groove of DNA. wikipedia.orgoup.com The α-helix of each finger makes specific contacts with the DNA bases, allowing for the recognition of a wide variety of DNA sequences. wikipedia.orgoup.com

Interestingly, research has revealed that many zinc finger proteins can also bind to RNA. nih.govbiocompare.comspringernature.com The binding sites for DNA and RNA on these proteins are generally distinct. biocompare.com For instance, they might target promoter regions on DNA while binding to the three-prime untranslated regions of messenger RNA (mRNA). biocompare.com This dual-binding capability significantly expands the functional repertoire of zinc finger proteins, implicating them in post-transcriptional regulatory processes such as mRNA splicing and stability, in addition to their established role in transcriptional regulation. researchgate.netbiocompare.com

Nucleic AcidBinding SiteFunctional Role
DNA Major groove, often at GC-rich sequences or specific consensus sites. wikipedia.orgpnas.orgnih.govTranscriptional regulation. researchgate.net
RNA Often in the 3' untranslated region of mRNA. biocompare.comPost-transcriptional regulation (e.g., splicing, stability). biocompare.com

Adaptor Functionality in Protein Packaging

Adaptor proteins are crucial components of cellular machinery that facilitate the sorting and packaging of other proteins into transport vesicles. creativebiomart.netmedchemexpress.comcreative-diagnostics.com These proteins act as intermediaries, linking cargo proteins to the vesicle coat proteins, such as clathrin. medchemexpress.com Adaptor protein (AP) complexes are heterotetrameric structures that recognize specific sorting signals within the cytoplasmic tails of transmembrane proteins. medchemexpress.comnih.gov

Different AP complexes function in distinct cellular pathways. For example, AP-2 is involved in endocytosis from the plasma membrane, while AP-1, AP-3, and AP-4 play roles in sorting proteins in the endosomal and lysosomal pathways. medchemexpress.com In polarized cells like neurons, these adaptors are essential for directing proteins to specific domains, such as the axon or dendrites. nih.gov By mediating the selective inclusion of cargo into transport carriers, adaptor proteins ensure the correct localization of proteins, which is fundamental for maintaining cellular organization and function. creativebiomart.netnih.govnih.gov

Adaptor ComplexCellular Location of ActionPrimary Function
AP-1 Trans-Golgi Network, EndosomesSorting to basolateral/somatodendritic domains. nih.govnih.gov
AP-2 Plasma MembraneClathrin-mediated endocytosis. medchemexpress.com
AP-3 Endosomal/Lysosomal pathwaysSorting to lysosomes and related organelles. medchemexpress.com
AP-4 Trans-Golgi NetworkSorting to the somatodendritic domain. medchemexpress.comnih.gov

CRP2 Interaction with p130Cas in Cell Motility

Cysteine-rich protein 2 (CRP2), a member of the LIM-only protein family, plays a significant role in regulating vascular smooth muscle cell (VSMC) migration. nih.gov Research has demonstrated a direct interaction between CRP2 and the scaffold protein p130Cas, a key molecule in the formation of lamellipodia and the promotion of cell motility. nih.govnih.gov

The interaction between CRP2 and p130Cas has been confirmed through mammalian 2-hybrid assays and co-immunoprecipitation. nih.govnih.gov CRP2 associates with the actin cytoskeleton and, through its LIM1 domain, directly binds to the substrate domain of p130Cas at focal adhesions (FAs). nih.gov In non-migrating cells, CRP2 and phosphorylated p130Cas (p-p130Cas) are co-localized at these focal adhesions and at the terminal ends of stress fibers. nih.govnih.gov

During cell migration, a notable shift in localization occurs. While p-p130Cas is found at both the leading edge of lamellipodia and in focal adhesions, CRP2 remains restricted to the focal adhesions and stress fibers. nih.govnih.gov This sequestration of p130Cas at focal adhesions by CRP2 effectively reduces the formation of lamellipodia, thereby inhibiting VSMC migration. nih.govnih.gov Studies using VSMCs deficient in the mouse CRP2 gene (Csrp2) showed increased lamellipodia formation and migration, which was reversed upon the re-introduction of CRP2. nih.govnih.gov This mechanism highlights CRP2's function as a repressor of VSMC migration and vascular remodeling. nih.gov

This interaction is not only crucial for cell motility but also has implications in pathological conditions. The phosphorylation and expression of p130Cas have been shown to promote neointima formation after arterial injury, a process that is enhanced in the absence of CRP2. nih.govresearchgate.net

Regulation of Ion Channel Activity

Cysteine-rich secretory proteins (CRISPs), a subgroup of the CAP (CRISP, Antigen 5, and Pr-1) protein superfamily, are recognized for their ability to modulate the activity of various ion channels. wikipedia.org This regulatory function is a key aspect of their physiological roles, particularly in the male reproductive system, and is also observed in CRISPs found in snake venoms. wikipedia.orgnih.gov

Mammalian CRISPs have been identified as modulators of key calcium channels, influencing cellular calcium homeostasis. A notable target is the plasma membrane Ca2+ ATPase isoform 4b (PMCA4b). nih.gov Studies have shown that human CRISP1 (hCRISP1) and CRISP3 (hCRISP3), as well as rat CRISP4 (rCRISP4), can interact with PMCA4b. nih.gov This interaction, validated by co-immunoprecipitation and co-localization experiments in rat spermatozoa, suggests a role for CRISPs in regulating calcium efflux. nih.govresearchgate.net The N-terminal domain of CRISPs appears to be crucial for this interaction with PMCA4b. nih.gov

Furthermore, CRISP2 has been shown to regulate ryanodine (B192298) receptors (RyRs), which are critical intracellular calcium release channels. researchgate.netnih.gov The interaction is specific, with snake venom CRISP natrin binding to type 1 RyR (RyR1) and inhibiting its channel activity. nih.govresearchgate.net Tpx-1, a CRISP-2 subclass protein, has been demonstrated to inhibit RyR2. researchgate.net

The inhibitory action of CRISPs on ion channels is primarily attributed to their C-terminal cysteine-rich domain (CRD). nih.govexpasy.org This domain, also known as the ion channel regulatory (ICR) domain, possesses a structural fold similar to that of known potassium (K+) channel inhibitors like Bgk and ShK. researchgate.netnih.gov

Structural analysis of stecrisp, a snake venom CRISP, reveals that the CRD is spatially separated from the N-terminal PR-1 domain and contains a solvent-exposed loop with residues that are candidates for functional sites involved in blocking ion channels. researchgate.netnih.gov It is proposed that this CRD domain directly binds to the target ion channel, thereby modulating its function. researchgate.net This mechanism appears to be a common mode of action for CRISPs across different species and their various target channels, including cyclic nucleotide-gated channels and voltage-gated potassium channels. researchgate.netexpasy.org

Signal Transduction Pathways

Mammalian cysteine-rich proteins are involved in critical signal transduction pathways that govern complex cellular processes such as sperm capacitation and muscle differentiation.

Sperm capacitation is a crucial maturation step required for fertilization, characterized by a series of molecular changes, including an increase in protein tyrosine phosphorylation. nih.govbiologists.com Cysteine-rich secretory protein 1 (CRISP1), which is added to the sperm surface in the epididymis, acts as a key regulator of this process. nih.govoup.com

During capacitation, CRISP1 is lost from the sperm surface. oup.com The addition of exogenous CRISP1 to sperm in vitro has been shown to inhibit the capacitation-associated increase in protein tyrosine phosphorylation in a dose-dependent manner. nih.govoup.com This inhibitory effect suggests that CRISP1 functions as a decapacitation factor, helping to maintain sperm in a quiescent state until they enter the female reproductive tract. oup.comresearchgate.net By suppressing this key signaling event, CRISP1 also inhibits the ability of sperm to undergo the acrosome reaction when induced. oup.com The absence of CRISP1 in knockout mice leads to an increased level of tyrosine phosphorylation during capacitation. researchgate.net

Cysteine and glycine-rich proteins (CSRPs) and cysteine-rich intestinal proteins (CRIPs) are integral to signaling pathways that direct muscle differentiation. animbiosci.orgnih.gov CSRPs, including CSRP1, CSRP2, and CSRP3 (also known as Muscle LIM protein or MLP), are preferentially expressed in muscle cells. thno.orgnih.gov

In the nucleus, CSRPs can interact with key myogenic transcription factors like MyoD and serum response factor (SRF) to facilitate muscle cell differentiation. thno.orgbiorxiv.org CSRP3/MLP expression increases during the differentiation of C2C12 myoblasts into myotubes, and its knockdown inhibits this process by reducing the expression of MyoD and myogenin. nih.gov

Furthermore, CSRPs play a role in the mechanosensory and structural aspects of muscle cells by interacting with cytoskeletal proteins. thno.orgnih.gov CSRP3 is involved in regulating basal autophagy by interacting with LC3, a process essential for muscle homeostasis, differentiation, and maintenance. nih.gov Impaired autophagy due to MLP silencing can lead to increased susceptibility to apoptosis in muscle cells. nih.gov CSRP3 also influences glucose homeostasis in skeletal muscle, with its absence leading to impaired insulin (B600854) signaling. animbiosci.org The Crip/Csrp family of proteins is considered a phylogenetically broad marker for muscle and is associated with the core regulatory complex that specifies muscle cell identity. biorxiv.orgbiorxiv.org

Molecular Mechanisms and Cellular Roles

Specific Protein Actions and Signaling Pathways

Cysteine-rich protein 61 (CYR61), a member of the CCN family of matricellular proteins, is a critical regulator of various cellular processes, including adhesion, migration, and proliferation. mdpi.comwikipedia.org Its functions are primarily mediated through interactions with cell surface integrin receptors and heparan sulfate (B86663) proteoglycans. mdpi.comwikipedia.org CYR61's role is context-dependent, acting on different cell types through specific integrin heterodimers to elicit distinct downstream effects. mdpi.comwikipedia.org

CYR61 promotes cell adhesion by serving as an adhesive substrate for cells. wikipedia.org This interaction is known to activate focal adhesion kinase (FAK), paxillin, and RAC, key components of cell adhesion signaling. wikipedia.org In fibroblasts, CYR61's binding to integrin α6β1 is crucial for cell adhesion. mdpi.com For endothelial cells, CYR61-mediated adhesion occurs through interaction with integrin αvβ3, a key event in angiogenesis. mdpi.compnas.org This binding of CYR61 to integrin αvβ3 on endothelial cells is essential for their adhesion, migration, proliferation, and survival. nih.gov Furthermore, CYR61 can interact with integrins αvβ5 and αIIbβ3 to modulate cellular adhesion processes. mdpi.com

The regulation of cell migration by CYR61 is also a prominent function. Purified CYR61 has been shown to stimulate the directed migration of human microvascular endothelial cells, a process dependent on the αvβ3 integrin pathway. pnas.org It also promotes the migration of various other cell types, including smooth muscle cells, fibroblasts, and certain cancer cells. nih.gov

In terms of proliferation, CYR61 can augment growth factor-induced DNA synthesis. mdpi.compnas.org In thymic epithelial cells, CYR61 activates Akt signaling, which in turn promotes cell proliferation. wikipedia.org The interaction with different integrins dictates the proliferative response. For instance, in human skin fibroblasts, CYR61 supports mitogenesis through integrin αvβ3. physiology.org

The table below summarizes the key integrin interactions of CYR61 and their associated cellular functions.

Integrin ReceptorCell TypeCellular Function
α6β1FibroblastsCell Adhesion mdpi.com
αvβ3Endothelial Cells, FibroblastsCell Adhesion, Migration, Proliferation, Angiogenesis mdpi.compnas.orgnih.gov
αvβ5-Cell Adhesion mdpi.comphysiology.org
αIIbβ3PlateletsPlatelet Adhesion and Aggregation mdpi.com

Secreted Protein Acidic and Rich in Cysteine (SPARC) is a matricellular glycoprotein (B1211001) that plays a significant role in regulating cell adhesion. nih.gov Research has demonstrated that SPARC can inhibit integrin-mediated adhesion of cancer cells to extracellular matrix proteins. nih.gov This counter-adhesive effect is partly achieved by reducing the cell surface expression and clustering of the αv-integrin subunit. nih.gov In the context of ovarian cancer, SPARC has been shown to decrease the adhesion of cancer cells to peritoneal mesothelial cells, a critical step in peritoneal implantation. nih.gov

Zinc finger (ZF) proteins are a diverse group of proteins that play crucial roles in regulating various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway. frontiersin.org The NF-κB pathway is a key regulator of inflammation, immunity, and cell survival. nih.govfrontiersin.org Several ZF proteins have been identified as modulators of NF-κB activity, acting at different points in the signaling cascade. frontiersin.org

Some ZF proteins, such as A20, act as negative regulators of the NF-κB pathway. nih.gov A20 can inhibit TNF-induced NF-κB-dependent gene expression without preventing the nuclear translocation and DNA binding of NF-κB. nih.gov Instead, it interferes with the function of receptor-interacting protein (RIP), a key signaling molecule upstream of NF-κB activation. nih.gov Another zinc finger protein, ZAS3, has been shown to inhibit NF-κB through multiple mechanisms, including inhibiting the nuclear translocation of the p65 subunit of NF-κB, competing for κB gene regulatory elements, and repressing target gene transcription. nih.gov

Conversely, other ZF proteins can be involved in the activation of the NF-κB pathway. The KEGG pathway analysis has identified several ZFs that are pro-inflammatory in their NF-κB function, indicating their role in the early signaling and activation of the pathway. frontiersin.org For instance, certain CCCH-type zinc finger proteins are induced by NF-κB activation and are involved in a feedback loop by promoting the degradation of cytokine mRNAs. frontiersin.org ZC3H11A, another CCCH domain-containing zinc finger protein, has been shown to enhance NF-κB signaling when its function is lost, suggesting its normal role in negatively regulating the pathway. frontiersin.org Ring finger protein 215 (RNF215) has been identified as a negative regulator of type I IFN production by interacting with p65 and blocking its activation. aai.org

The table below provides examples of Zinc Finger Proteins and their modulation of the NF-κB pathway.

Zinc Finger ProteinType of ModulationMechanism of Action
A20NegativeInterferes with RIP function nih.gov
ZAS3NegativeInhibits p65 nuclear translocation, competes for κB elements, represses transcription nih.gov
ZC3H11ANegativeLoss of function enhances NF-κB signaling frontiersin.org
RNF215NegativeInteracts with p65 and represses its accumulation in the promoter region of IFNB1 aai.org

Secreted frizzled-related proteins (sFRPs) are a family of secreted proteins that act as modulators of the Wnt signaling pathway. nih.govresearchgate.net They are structurally related to the Frizzled (Fz) receptors of Wnt ligands and primarily function by binding to Wnt proteins, thereby preventing their interaction with Fz receptors and inhibiting the canonical Wnt/β-catenin pathway. researchgate.netresearchgate.net This inhibition leads to the phosphorylation and subsequent degradation of β-catenin, preventing its accumulation in the cytoplasm and translocation to the nucleus. researchgate.net

However, the role of sFRPs in Wnt signaling is complex and can be biphasic. nih.gov While generally considered antagonists, under certain conditions, sFRPs can also promote Wnt signaling. researchgate.net This can occur through several proposed mechanisms, including the titration of other Wnt inhibitors or by forming complexes with both Wnt and Fz that favor signal activation. researchgate.net Nuclear sFRPs have been found to interact with β-catenin and can either promote or suppress the recruitment of the transcription factor TCF4, depending on the binding sites involved. nih.gov The five members of the SFRP family (SFRP1-5) are divided into two subfamilies based on sequence homology and can bind to different subsets of Wnt molecules. researchgate.net Small molecule inhibitors of sFRP-1 have been developed to modulate Wnt signaling, with potential applications in conditions like osteoporosis. acs.orgdntb.gov.ua

Recent studies have revealed the role of CYR61 in regulating adipogenesis, the process of fat cell formation. Overexpression of CYR61 has been shown to repress the differentiation of mesenchymal stem cells into mature adipocytes. nih.gov Conversely, inhibiting the expression of endogenous CYR61 promotes the full differentiation of these cells into adipocytes. nih.gov

The regulatory mechanism of CYR61 in adipogenesis involves at least two key signaling pathways: the mammalian target of rapamycin (B549165) complex 1 (mTORC1) signaling and the canonical Wnt signaling pathway. nih.gov Silencing of CYR61 leads to the inactivation of canonical Wnt signaling, as evidenced by the decreased nuclear translocation of β-catenin and reduced nuclear levels of β-catenin and the transcription factor 7-like 2 (TCF7L2). nih.gov The canonical Wnt pathway is a known inhibitor of adipogenesis. frontiersin.orgoncotarget.com

Furthermore, the knockdown of CYR61 results in the activation of mTORC1 signaling, indicated by increased protein levels of major components of this pathway. nih.gov Treatment with rapamycin, an mTORC1 inhibitor, can significantly reduce the adipocyte formation induced by CYR61 silencing. nih.gov This suggests that the activation of mTORC1 signaling is a crucial step in CYR61-mediated regulation of adipogenesis. Overexpression of β-catenin also counteracts the pro-adipogenic effect of CYR61 siRNA, confirming the involvement of the canonical Wnt pathway. nih.gov It is also noteworthy that CYR61 itself is a direct target of the canonical Wnt/β-catenin signaling pathway. nih.govplos.org

D-cysteine has been identified as an endogenous signaling molecule in the mammalian brain, playing a role in neural development. pnas.orgnih.gov Its levels are significantly higher in the embryonic brain compared to the adult brain. pnas.orgnih.gov Research has shown that D-cysteine acts as a negative regulator of neural progenitor cell (NPC) proliferation. pnas.orgnih.govbiorxiv.org

The antiproliferative effect of D-cysteine is mediated through the modulation of the Akt-FoxO signaling axis. pnas.orgbiorxiv.org Specifically, D-cysteine leads to the disinhibition of the transcription factors FoxO1 and FoxO3a. pnas.orgnih.gov This effect is selective to D-cysteine and is not observed with D-serine or L-cysteine. pnas.orgnih.gov The physiological relevance of this regulation is highlighted by the observation of cortical overgrowth and abnormal lamination in neonatal mice lacking the enzyme serine racemase (SR), which is a candidate for D-cysteine biosynthesis. pnas.orgnih.gov Further research has identified the myristoylated alanine-rich C-kinase substrate (MARCKS) as a potential binding partner for D-cysteine, suggesting a mechanism for its signaling activity. pnas.orgnih.gov Endogenous D-cysteine plays a role in neural development by inhibiting the proliferation of neural progenitor cells (NPCs) via protein kinase B (AKT) signaling. johnshopkins.edu

Transcriptional and Translational Regulation

CRIP2 as a Copper-Responsive Transcriptional Regulator

Cysteine-rich intestinal protein 2 (CRIP2) has been identified as a copper (Cu)-binding protein that plays a role in transcriptional regulation. plos.org It is found in both the nucleus and cytoplasm of cells and can bind to copper ions with high affinity. plos.orgdntb.gov.ua This interaction with copper is significant as it influences CRIP2's ability to regulate gene expression.

Research has shown that CRIP2 associates with the promoters of certain genes, including Myogenic differentiation 1 (MyoD1) and metallothioneins. plos.orgdntb.gov.uanih.govnih.gov MyoD1 is a key transcription factor in skeletal muscle differentiation, and metallothioneins are involved in metal homeostasis. plos.orgnih.gov By binding to the promoter regions of these genes, CRIP2 can act as a copper-responsive regulator, influencing their transcription. plos.orgnih.govnih.gov For instance, the deletion of CRIP2 in myoblasts has been shown to impair myogenesis, likely due to the accumulation of copper within the cells. plos.orgdntb.gov.ua This suggests that CRIP2 is crucial for maintaining copper balance and for the proper progression of muscle differentiation. plos.org

Furthermore, CRIP2's regulatory role extends to other cellular processes. It has been implicated as a tumor suppressor by inhibiting the transcription of proangiogenic cytokines mediated by NF-κB. pnas.orgnih.govresearchgate.net This function is achieved through the interaction of CRIP2 with the p65 subunit of NF-κB, which in turn suppresses the transcription of genes like IL-6, IL-8, and VEGF, all of which are involved in angiogenesis. pnas.org

CSRP2 Enhancement of Serum Response Factor-Mediated Gene Expression

Cysteine-rich protein 2 (CSRP2), also known as CRP2, is a LIM domain protein that enhances gene expression mediated by the serum response factor (SRF). nih.govnih.govahajournals.org SRF is a transcription factor that binds to a specific DNA sequence called the CArG box, which is present in the promoter regions of many genes, particularly those involved in cell growth and muscle differentiation. nih.govphysiology.org

CSRP2 has been shown to directly interact with both SRF and myocardin-related transcription factors (MRTFs), which are coactivators of SRF. nih.govmerckmillipore.comjst.go.jp This interaction stabilizes the complex formed by SRF, MRTF, and the CArG box, leading to a more robust activation of target gene expression. nih.govjst.go.jp This is particularly important for the expression of smooth muscle cell (SMC) genes. nih.govjst.go.jp The expression of CSRP2 itself can be regulated by factors like transforming growth factor-β (TGF-β). nih.gov

Studies using mice lacking CSRP2 have demonstrated its importance in the response to vascular injury, where its absence leads to increased neointima formation. ahajournals.orgahajournals.org

ZF Proteins in Gene Expression Modulation

Zinc finger (ZF) proteins represent a large and diverse family of proteins that play critical roles in the regulation of gene expression. wikipedia.orgbohrium.commdpi.com These proteins are characterized by the presence of zinc finger domains, which are structural motifs that coordinate zinc ions to stabilize their fold. bohrium.com This stable structure allows them to bind to DNA, RNA, and other proteins, thereby modulating a wide array of cellular processes. bohrium.commdpi.com

The primary mechanism by which ZF proteins modulate gene expression is through their function as transcription factors (ZF-TFs). wikipedia.org They can be engineered to bind to specific DNA sequences, and by fusing them to effector domains, they can either activate or repress the transcription of target genes. wikipedia.orgnih.govacs.org This has significant therapeutic potential, as it allows for the targeted correction of abnormal gene expression profiles. wikipedia.orgnih.gov

ZF proteins are involved in numerous biological processes, including development, differentiation, and the immune response. mdpi.comfrontiersin.orgmdpi.com For example, some ZF proteins are involved in the regulation of pluripotency in stem cells, while others play a role in the differentiation of specific cell lineages like muscle and bone. mdpi.com They can also be involved in the response to cellular stress and have been implicated in various diseases, including cancer and neurological disorders. bohrium.comfrontiersin.orgmdpi.com

Post-Translational Modifications and their Functional Implications

The function of cysteine-rich proteins, particularly zinc finger proteins, can be further regulated by post-translational modifications (PTMs). One such modification that has gained attention is persulfidation. frontiersin.orgresearchgate.netdntb.gov.ua

Persulfidation is the addition of a second sulfur atom to the thiol group of a cysteine residue, forming a persulfide (R-SSH). nih.gov This modification is mediated by hydrogen sulfide (B99878) (H₂S), an endogenous gasotransmitter. researchgate.netgrantome.com Zinc finger proteins, with their abundance of cysteine residues, are common targets for persulfidation. researchgate.netnih.govrsc.orgumaryland.edu

The functional consequence of zinc finger persulfidation can be significant. It can lead to a disruption of the protein's structure by interfering with zinc coordination, which in turn can alter its ability to bind to DNA or other proteins. frontiersin.org For example, the persulfidation of the zinc finger protein tristetraprolin (TTP) has been shown to abrogate its RNA-binding ability. grantome.com This suggests that persulfidation can act as a regulatory switch, modulating the activity of ZF proteins in response to cellular signals like H₂S. frontiersin.orggrantome.com This modification has been implicated in signaling pathways related to inflammation and oxidative stress. frontiersin.orgresearchgate.netgrantome.com

A meta-analysis of proteomics data has revealed that persulfidation is a widespread PTM among ZF proteins across various species, affecting all common types of zinc finger domains. nih.govrsc.org

Biological Processes and Physiological Functions

Reproductive Physiology and Fertility

Within the realm of reproductive biology, a subfamily of cysteine-rich proteins known as Cysteine-Rich Secretory Proteins (CRISPs) are key players in the intricate processes leading to successful fertilization. These proteins are predominantly expressed in the male reproductive tract and accompany spermatozoa on their journey to the oocyte.

Sperm Maturation and Capacitation Regulation by CRISP Proteins

For sperm to acquire the ability to fertilize an egg, they must undergo a series of biochemical and physiological changes collectively known as maturation and capacitation. frontiersin.org Cysteine-Rich Secretory Proteins (CRISPs) are centrally involved in modulating these critical events.

Epididymal CRISP1 and CRISP4 are associated with sperm during their transit through the epididymis, a key site for sperm maturation. frontiersin.org CRISP1, in particular, has been shown to regulate several events associated with capacitation, the final step of sperm maturation that occurs in the female reproductive tract. frontiersin.orgnih.gov It influences protein tyrosine phosphorylation, a key signaling cascade in capacitation. nih.govresearchgate.net Furthermore, CRISP1 can modulate the activity of crucial sperm ion channels, such as CatSper, which is essential for the development of hyperactivated motility, a vigorous swimming pattern necessary for fertilization. elifesciences.orgresearchgate.net By regulating these channels, CRISP1 helps to maintain sperm in a quiescent state prior to capacitation. wikipedia.org The absence of CRISP1 leads to an increase in tyrosine phosphorylation during capacitation, highlighting its regulatory role. researchgate.net

Studies on knockout mice have revealed that while the absence of a single CRISP protein may not lead to complete infertility due to functional redundancy, the combined deletion of multiple Crisp genes underscores their essential role in male fertility. frontiersin.orgnih.gov This functional overlap ensures the robustness of the fertilization process.

Molecular Mechanisms of Sperm-Egg Interaction and Fusion (CRISP1, CRISP2)

The interaction and subsequent fusion of the sperm and egg are pinnacle events in fertilization, and both CRISP1 and CRISP2 are intimately involved in these processes. frontiersin.org

CRISP1, which is added to the sperm surface in the epididymis, participates in both the binding of the sperm to the zona pellucida (the outer layer of the egg) and the subsequent fusion with the oolemma (the egg's plasma membrane). frontiersin.orgresearchgate.netnih.gov This interaction is mediated by CRISP1 binding to complementary sites on the egg surface. researchgate.netnih.gov The binding ability of CRISP1 has been localized to a specific 12-amino acid region within a conserved motif of the CRISP family. nih.govresearchgate.net

Testicular CRISP2 is also present on the sperm and plays a significant role in gamete fusion. frontiersin.orgoup.com It is located in the equatorial segment of acrosome-reacted sperm and, like CRISP1, interacts with complementary sites on the egg plasma membrane. frontiersin.org Interestingly, competition studies suggest that CRISP1 and CRISP2 bind to the same or overlapping sites on the egg, indicating a cooperative effort to ensure successful fertilization. frontiersin.orgnih.govoup.com The involvement of both proteins in this critical step highlights a potential mechanism of functional cooperation between homologous molecules. oup.com

Role of CRISP Proteins in Sperm Transport and Early Embryo Development

The influence of CRISP proteins extends beyond fertilization to encompass sperm transport within the female reproductive tract and the initial stages of embryo development. frontiersin.orgnih.gov

Genetic knockout studies have demonstrated that CRISP proteins are essential for efficient sperm transport. For instance, the simultaneous absence of CRISP1 and CRISP3 has been shown to impair sperm motility within the uterus. frontiersin.orgelifesciences.org While fertilization may still occur in some cases, the subsequent development of the embryo is often compromised. elifesciences.orgelifesciences.org This suggests that the defects leading to developmental failure may originate from issues present at the epididymal level. elifesciences.org

Furthermore, evidence suggests a link between CRISP proteins and the integrity of sperm DNA. elifesciences.org Defects in sperm DNA can have profound consequences for early embryonic development. The involvement of epididymal factors like CRISP proteins in maintaining sperm DNA integrity highlights the critical contribution of the epididymis to successful post-fertilization events. elifesciences.org The finding that males with simultaneous mutations in Crisp1 and Crisp3 genes exhibit impaired embryo development, even with normal in vivo fertilization rates, underscores the importance of these proteins for the viability of the early embryo. elifesciences.org

Muscle Development and Homeostasis

Beyond their roles in reproduction, other families of cysteine-rich proteins are fundamental to the development and maintenance of muscle tissue. These proteins are involved in regulating the differentiation of muscle cells and organizing their internal architecture. ontosight.ai

Skeletal Muscle Differentiation Regulation by CRIP2

Cysteine-rich intestinal protein 2 (CRIP2), also known as CSRP2, plays a significant regulatory role in skeletal muscle differentiation. nih.govnih.gov CRIP2 is a member of the LIM domain family of proteins, which are known to be involved in protein-protein interactions. ontosight.ai

Recent research has identified murine CRIP2 (mCrip2) as a copper-binding protein that is abundant in both the nucleus and cytoplasm of primary myoblasts. nih.govnih.govplos.org This localization suggests that it may have distinct roles in different cellular compartments during muscle development. nih.govnih.gov Functional studies using CRISPR/Cas9-mediated deletion of mCrip2 in primary myoblasts have shown that while cell proliferation is not affected, myogenesis (the formation of muscular tissue) is impaired. nih.govnih.gov This impairment is characterized by a decrease in the expression of differentiation markers. nih.govnih.gov

Transcriptome analyses of mCrip2 knockout myoblasts revealed alterations in key cellular processes such as mRNA processing, protein translation, ribosome synthesis, and chromatin organization. nih.govnih.govplos.org Furthermore, CRIP2 has been shown to associate with the promoters of specific genes, including MyoD1, a master regulator of myogenesis, suggesting it acts as a transcriptional regulator. nih.govplos.org Its role appears to be responsive to copper levels, indicating a novel link between metal homeostasis and the regulation of skeletal muscle differentiation. nih.govplos.org

CRPs in Cytoskeleton Organization and Muscle Cell Differentiation

The broader family of Cysteine-Rich Proteins (CRPs), which includes CRP1, CRP2, and CRP3 (also known as Muscle LIM Protein or MLP), are crucial for the organization of the cytoskeleton and the differentiation of muscle cells. ontosight.ainih.gov These proteins are characterized by the presence of two LIM domains, which facilitate their interaction with other proteins. ontosight.ai

All three CRP family members have been shown to associate with the actin cytoskeleton when expressed in fibroblasts. nih.gov They are capable of interacting with key cytoskeletal proteins such as α-actinin and zyxin. nih.govmolbiolcell.org These interactions suggest that CRPs contribute to muscle cell differentiation by influencing the cell's cytoarchitecture. nih.gov For example, CRP1 has been shown to interact directly with the actin-binding domain of α-actinin, and this interaction is sufficient to localize CRP1 to the actin cytoskeleton. nih.govrupress.org

The expression patterns of the different CRP isoforms are tissue-specific, suggesting they perform similar functions in different types of muscle. nih.gov For instance, CRP1 is prominent in smooth muscle, while CRP3/MLP is dominant in striated muscle, including the heart. nih.govnih.gov The essential role of these proteins in myogenesis is underscored by genetic studies; for example, the elimination of CRP3/MLP in mice leads to severe cardiac muscle disorganization and heart failure. molbiolcell.org This highlights the critical contribution of CRPs to the structural integrity and differentiation of muscle tissue. molbiolcell.org

Developmental Processes

Cysteine-rich proteins are fundamental to the development of tissues and organs, influencing processes from morphogenesis to cell-to-cell communication.

Cysteine-rich proteins are involved in the development of various tissues and organs, including muscle, intestine, and the brain. plos.org The proper balance of copper, which binds to some of these proteins, is critical for preventing developmental issues. plos.org

Secreted Protein Acidic and Rich in Cysteine (SPARC): This matricellular protein contributes to a suitable environment for tissue regeneration by influencing metabolic homeostasis, reducing inflammation, and remodeling the extracellular matrix. nih.gov SPARC is expressed in response to various physiological and pathological conditions and plays a role in counteracting the negative effects of aging and oxidative stress on tissue repair. nih.gov

CCN Family (Cyr61, CTGF, NOV): This family of cysteine-rich proteins, also known as matricellular proteins, regulates cell growth, differentiation, adhesion, and migration. mdpi.com They are crucial for processes like angiogenesis and wound healing. mdpi.comnih.gov For instance, Cysteine-rich protein 61 (Cyr61) is involved in the physiological state of fibroblasts in various organs, although its effects can be context-dependent, either promoting or inhibiting fibrosis. frontiersin.org

Cysteine-rich proteins are key players in morphogenesis and the intricate signaling networks that govern development.

Cysteine-Rich Peptides (CRPs): In plants, small, secreted cysteine-rich peptides are emerging as crucial signaling molecules that regulate various aspects of vegetative growth and reproductive development. nih.gov They are involved in developmental patterning and cell-to-cell communication. nih.gov

CAP Superfamily: This large superfamily of secreted proteins, which includes cysteine-rich secretory proteins (CRISPs), is involved in processes like the regulation of the extracellular matrix and branching morphogenesis. wikipedia.org The conserved CAP domain has a fundamental function across all members, but variations outside this core region allow for target specificity and diverse biological outcomes. wikipedia.org

Reversion-inducing Cysteine-Rich Protein with Kazal Motifs (RECK): This protein functions with ADGRA2 to allow brain endothelial cells to respond to Wnt7 signals, playing a key role in central nervous system angiogenesis and blood-brain barrier regulation. uniprot.org

Cysteine-rich proteins and even the amino acid cysteine itself have been implicated in the regulation of neural development.

D-cysteine: This stereoisomer of cysteine is found in high concentrations in the embryonic mouse brain and its levels decrease with development. nih.gov D-cysteine can regulate the proliferation of neural progenitor cells (NPCs) by modulating the Akt-FoxO signaling pathway. nih.govnih.gov It has been shown to bind to the myristoylated alanine-rich C-kinase substrate (MARCKS), a protein involved in cell division and neurodevelopment. nih.govnih.gov

Interactive Table: Cysteine-Rich Proteins in Developmental Processes

Protein/MoleculeFunctionKey FindingsReferences
SPARCOptimizes the environment for tissue regeneration.Contributes to metabolic homeostasis, inflammation reduction, and ECM remodeling. nih.gov
CCN FamilyRegulates cell growth, differentiation, adhesion, and migration.Important for angiogenesis and wound healing. mdpi.comnih.gov
Cyr61Modulates fibroblast activity and organ fibrosis.Can have pro-fibrotic or anti-fibrotic effects depending on the context. frontiersin.org
CRPs (in plants)Mediate cell-cell communication in development.Act as signaling factors in vegetative growth and reproduction. nih.gov
CAP SuperfamilyRegulates extracellular matrix and branching morphogenesis.Diverse biological functions due to variations outside the conserved CAP domain. wikipedia.org
RECKEnables Wnt7-specific signaling in brain endothelial cells.Crucial for CNS angiogenesis and blood-brain barrier regulation. uniprot.org
D-cysteineRegulates neural progenitor cell proliferation.Highly enriched in the embryonic brain; modulates Akt-FoxO signaling. nih.govnih.gov

Immune Response and Inflammation

Zinc finger (ZF) proteins, a class of proteins that often have cysteine-rich domains, are significant modulators of the immune system.

Zinc finger proteins are ubiquitous metalloproteins that regulate inflammation and numerous biological signaling pathways related to immune function. frontiersin.org They are involved in the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is central to inflammation-related diseases. frontiersin.org

BTB-ZF Proteins: This family of transcriptional regulators plays a critical and non-redundant role in the development and function of immune cells. nih.gov They often act as transcriptional repressors by recruiting co-repressors and chromatin remodeling factors to target genes. nih.gov For example, the BTB-ZF protein PLZP can associate with HDAC-2 to modulate the transcription of the IL-13 gene in T-cells. nih.gov

CCCH-type ZF Proteins: These proteins, such as TTP, MCPIP, and Roquin, are crucial for proper immune function by negatively regulating excessive pro-inflammatory mRNAs. frontiersin.org They control macrophage activation by causing the degradation of inflammatory cytokine mRNAs (e.g., TNF, IL-6, IL-10) or by inhibiting the signaling pathways that lead to their expression. nih.gov

Regnase Family: These RNA-binding proteins, also known as Zc3h12a-d or MCPIP1-4, are important players in immune homeostasis. tandfonline.com They contain a CCCH-type zinc finger domain and act as endoribonucleases, directly degrading target cytokine mRNAs to modulate the immune response. tandfonline.com

Zinc Finger Antiviral Protein (ZAP): Also known as ZC3HAV1 or PARP-13, ZAP is an RNA-binding protein with four zinc finger domains that targets viral RNAs for degradation, thus playing a role in the innate immune response against viral infections. mdpi.com

Interactive Table: ZF Proteins in Immune Modulation

Protein Family/ProteinFunctionMechanism of ActionReferences
BTB-ZF ProteinsRegulate immune cell development and function.Act as transcriptional repressors by recruiting co-repressors. nih.gov
CCCH-type ZF ProteinsNegatively regulate pro-inflammatory mRNAs.Cause degradation of cytokine mRNAs and inhibit signaling pathways. frontiersin.orgnih.gov
Regnase FamilyMaintain immune homeostasis.Act as endoribonucleases to degrade cytokine mRNAs. tandfonline.com
ZAP (ZC3HAV1)Antiviral defense.Binds to and promotes the degradation of viral RNAs. mdpi.com

Secretion and Extracellular Matrix Dynamics

The proper packaging and secretion of mucins, which are large, heavily glycosylated proteins that protect epithelial surfaces, is critical for their function. pnas.orgnih.gov Recent research has identified a novel small cysteine-rich adaptor protein that is essential for the correct packaging of secretory mucins. pnas.orgnih.gov This adaptor protein facilitates the compaction of large mucin molecules into appropriately sized secretory granules within the cell before secretion. pnas.orgnih.govresearchgate.net

The mechanism involves the formation of cysteine bonds between the adaptor protein and the cysteine-rich domain of the mucin. pnas.orgnih.gov The loss of this adaptor protein leads to significant disruptions in mucin packaging, resulting in secretory granules that are larger, more circular, and more fragile. pnas.orgnih.govresearchgate.net This improper compaction alters the stability and internal structure of the granules. pnas.org Understanding the role of such cysteine-rich proteins in mucin biosynthesis and packaging may offer insights into diseases characterized by abnormal mucin secretion, such as inflammatory bowel disease and cystic fibrosis. pnas.org

FindingProtein TypeFunctionConsequence of LossSource
Essential for Mucin CompactionSmall cysteine-rich adaptor proteinBinds to mucin's cysteine-rich domain via cysteine bonds to facilitate packaging into secretory granules.Disrupts mucin packaging, leading to larger, more fragile secretory granules. pnas.orgnih.gov

Secreted Protein, Acidic, Rich in Cysteine (SPARC), also known as osteonectin or BM-40, is a matricellular glycoprotein (B1211001) that plays a crucial role in the dynamics of the extracellular matrix (ECM), particularly in the assembly of basement membranes. biorxiv.orgpnas.org Basement membranes are specialized ECM sheets that underlie epithelial and endothelial cells, providing structural support and regulating cellular behavior. nih.gov

SPARC's function in basement membrane assembly is tightly linked to its interaction with type IV collagen, the primary structural component of these membranes. biorxiv.orgnih.govnih.gov SPARC binds directly to collagen IV and is thought to act as an extracellular chaperone, regulating its deposition and assembly into the basement membrane network. pnas.orgnih.govnih.gov Studies in Drosophila have shown that SPARC and collagen IV colocalize in the trans-Golgi network of hemocytes and that SPARC is required for the proper distribution and assembly of collagen IV into basement membranes. biorxiv.org The binding of SPARC to collagen is essential for survival in these organisms. biorxiv.org

Overexpression of SPARC can interfere with the trafficking of collagen and reduce its incorporation into basement membranes, potentially weakening this barrier. nih.govbiorxiv.org Conversely, the absence of SPARC leads to abnormal basement membrane structure and function, as seen in SPARC-null mice which exhibit defects in the lens capsule basement membrane. nih.gov This regulatory role highlights SPARC as a key modulator of ECM organization and integrity. nih.govnih.gov

ProteinInteracting PartnerFunction in Basement MembraneOrganism StudiedSource
SPARCCollagen IVChaperones and regulates the distribution and assembly of Collagen IV into the basement membrane.Drosophila, Mouse biorxiv.orgpnas.orgnih.gov
SPARCFibrillar Collagens (I, III, V)Binds to fibrillar collagens, modulating connective tissue matrix organization.Vertebrates nih.gov

Research Methodologies and Approaches

Genetic Manipulation and Knockout Models

The advent of precise gene-editing technologies, particularly CRISPR/Cas9, has revolutionized the study of mammalian cysteine-rich proteins. These tools allow for the targeted disruption of specific genes, enabling researchers to investigate the functional consequences of their absence.

CRISPR/Cas9-mediated gene editing has been instrumental in creating knockout models for various CRPs. For instance, CRISPR/Cas9 has been used to generate knockout models of the prion protein (PrP), a cysteine-rich protein, in different murine cell lines, including neuron-like (N2a), muscle-like (C2C12), and epithelial-like (NMuMG) cells. plos.org This technology allows for the creation of both knockout and knockin mice by introducing the Cas9 protein and a guide RNA into fertilized eggs, significantly accelerating the generation of new animal models. frontiersin.org

Studies on the Cysteine-RIch Secretory Protein (CRISP) family, which are crucial for male fertility, have greatly benefited from CRISPR/Cas9. researcher.lifefrontiersin.org By generating single, double, triple, and even quadruple knockout mice, researchers have been able to dissect the redundant and specific roles of different CRISP proteins in processes like sperm transport, fertilization, and embryo development. researcher.lifefrontiersin.orgresearchgate.net For example, the simultaneous knockout of Crisp1 and Crisp3 resulted in subfertile males, while the deletion of all four Crisp genes led to severe or complete male infertility. researcher.life

Furthermore, CRISPR/Cas9-mediated deletion of murine Cysteine-rich intestinal protein 2 (mCrip2) in primary myoblasts was shown to impair myogenesis, highlighting its role in skeletal muscle differentiation. plos.orgnih.gov These genetic manipulation studies provide invaluable insights into the physiological relevance of mammalian cysteine-rich proteins.

Biochemical and Biophysical Characterization Techniques

A deep understanding of mammalian cysteine-rich proteins requires detailed biochemical and biophysical analyses to elucidate their structure, interactions, and activities.

Protein Purification and Recombinant Expression Studies

The production of high-quality recombinant proteins is a prerequisite for many biochemical and structural studies. However, the high cysteine content of many CRPs can pose challenges, leading to misfolding and aggregation. genscript.com Various expression systems, including bacteria, insect cells, and mammalian cells, are utilized to produce recombinant CRPs. nih.gov

For instance, recombinant human S100A3, a cysteine-rich protein, has been successfully expressed in insect cells, which can introduce necessary post-translational modifications like disulfide bonds. nih.govspringernature.com Similarly, a baculovirus expression system was employed to produce recombinant mouse CRISP4, a protein essential for male fertility. genscript.com The choice of the expression host and purification strategy is critical to obtain functional, correctly folded proteins. nih.gov Affinity chromatography using genetically encoded tags is a common and efficient method for purifying recombinant proteins. nih.gov

Protein-Protein Interaction Assays

Identifying the interaction partners of cysteine-rich proteins is crucial for understanding their cellular functions. Several techniques are employed for this purpose, including co-immunoprecipitation and the mammalian two-hybrid system.

Co-immunoprecipitation (Co-IP) is a widely used method to identify in vivo protein-protein interactions. This technique has been used to demonstrate the interaction between Cysteine-rich protein 2 (CRP2) and p130Cas, a scaffold protein involved in cell motility. oup.comnih.govoup.com In another study, Co-IP was used to validate the interaction between CRISP4 and the plasma membrane Ca2+ ATPase, isoform b (PMCA4b), in rat spermatozoa. nih.gov

The Mammalian Two-Hybrid (M2H) system is a powerful genetic method to study protein-protein interactions within a mammalian cell context, which provides a more native environment for post-translational modifications compared to the yeast two-hybrid system. promega.comnih.gov The M2H assay has been instrumental in confirming the interaction between CRP2 and p130Cas and in identifying the specific domains responsible for this interaction. oup.comoup.comnih.gov This system relies on the reconstitution of a functional transcription factor when two proteins of interest, fused to a DNA-binding domain and a transcriptional activation domain respectively, interact. promega.comnih.gov

Electrophysiological Analysis of Ion Channel Activity

Several mammalian cysteine-rich proteins, particularly those in the CRISP family, have been shown to modulate the activity of ion channels. nih.gov Electrophysiological techniques, such as patch-clamping, are essential for characterizing these regulatory functions.

For example, patch-clamp recordings of testicular sperm have demonstrated that the CRISP domain of CRISP4 can inhibit the transient receptor potential (TRP) ion channel TRPM8. nih.gov These experiments revealed that CRISP4 reduces the ion channel's conductance in a reversible manner. nih.gov Similarly, the CRISP2 protein has been shown to regulate Ca2+ flux through ryanodine (B192298) receptors. nih.gov These studies provide direct evidence for the role of mammalian CRPs in regulating cellular ion homeostasis.

Metalloproteomic Approaches

Some cysteine-rich proteins function as metal-binding proteins, playing roles in metal homeostasis and transport. Metalloproteomic techniques are employed to identify and characterize these proteins and their metal cofactors.

Synchrotron X-ray Fluorescence-Mass Spectrometry (XRF/MS) is a powerful, unbiased approach for identifying metal-binding proteins within complex biological samples. plos.org This technique was used to identify murine cysteine-rich intestinal protein 2 (mCrip2) as a key copper-binding protein in differentiating primary myoblasts. plos.orgosti.govprinceton.edunih.govbiorxiv.org The analysis of whole-cell extracts subjected to non-denaturing polyacrylamide gel electrophoresis (PAGE) preserves the metal-protein interactions, allowing for the identification of mCrip2 in a copper-enriched fraction. plos.orgbiorxiv.org

Cellular and Molecular Biology Techniques

A variety of cellular and molecular biology techniques are essential to complement the genetic and biochemical approaches in studying mammalian cysteine-rich proteins. These techniques help to elucidate the subcellular localization, expression patterns, and cellular functions of these proteins.

Immunofluorescence staining is frequently used to determine the subcellular localization of CRPs. For instance, immunofluorescence has shown that Cysteine-rich protein 2 (CRP2) colocalizes with phospho-p130Cas at focal adhesions in non-migrating vascular smooth muscle cells. oup.comnih.gov In another study, immunolocalization analyses revealed that murine cysteine-rich intestinal protein 2 (mCrip2) is abundant in both the nuclear and cytosolic fractions of primary myoblasts. nih.govbiorxiv.org

Western blot analysis is a standard technique to examine the expression levels of CRPs in different tissues and under various conditions. This method was used to demonstrate the tissue-specific expression of chicken cysteine-rich protein (cCRP), which is most prominent in smooth muscle-rich tissues. nih.gov

Furthermore, molecular biology techniques such as the generation of expression plasmids for fusion proteins and reporter gene assays are fundamental for many of the assays described above, including the mammalian two-hybrid system and the expression of recombinant proteins for biochemical characterization. oup.com

Computational and Bioinformatic Approaches

Computational and bioinformatic tools are essential for analyzing the large datasets generated by modern biological research and for making predictions about protein structure, function, and evolution.

Phylogenetic analyses are used to trace the evolutionary history and relationships of gene families. Studies on Cysteine-RIch Secretory Proteins (CRISPs) , a family involved in mammalian reproduction, have utilized phylogenetic methods to explore their molecular adaptation. nih.govasu.edu These analyses revealed that mammalian CRISPs have experienced positive selection, with the intensity of this selection varying among different CRISP paralogs and functional domains. biorxiv.orgasu.edu For instance, positive selection appears to be stronger in CRISP3 compared to CRISP1 and CRISP2. asu.edu Such evolutionary analyses have also helped to clarify the confusing nomenclature of CRISP genes by establishing orthologous relationships. researchgate.netnih.gov These studies suggest that the diversification of the CRISP family was driven by gene duplication events followed by neofunctionalization, contributing to interspecies differences in reproductive processes. asu.edu Similar phylogenetic approaches have been applied to other cysteine-rich protein families, such as keratins, to understand their evolutionary origins. peerj.com

Determining the three-dimensional structure of proteins is crucial for understanding their function at a molecular level. While experimental methods like X-ray crystallography have been used to solve the structures of proteins like murine CRMP1 and human CRMP2 embopress.orgebi.ac.ukbiorxiv.org, computational modeling has become an increasingly powerful tool.

The advent of AlphaFold2 , a deep learning-based program, has revolutionized protein structure prediction. researchgate.net It has been used to predict the structures of numerous cysteine-rich proteins with high accuracy, including Cysteine-rich intestinal protein 1 (CRIP1) and Cysteine-rich protein 2 (CSRP2). nih.gov AlphaFold2 can accurately model complex disulfide bond patterns, which are a hallmark of many cysteine-rich proteins. researchgate.net However, it is important to recognize its limitations, such as reduced accuracy for highly flexible or disordered regions and its inability to model multiple conformations. researchgate.net Despite these limitations, AlphaFold2 and other modeling tools are invaluable for generating structural hypotheses that can guide further experimental investigation. researchgate.net

Computational methods are also employed to predict and analyze the interactions between proteins and other molecules (ligands) and to study the dynamic nature of protein structures.

In silico ligand binding studies can predict potential binding partners for a protein. For example, the cholesterol-binding ability of different human CRISP proteins has been evaluated using in silico analysis, suggesting that differences in cholesterol interaction may regulate their localization in lipid rafts and their interaction with other membrane proteins like PMCA4b. researchgate.net

Molecular dynamics (MD) simulations provide a way to study the movement of atoms in a protein over time, offering insights into its flexibility, stability, and conformational changes. nih.gov MD simulations have been used to study the unfolding dynamics of the cysteine-rich and catalytic subdomains of human tyrosinase, revealing that the cysteine-rich subdomain is rigid and prevents the protein from completely unfolding. helmholtz-munich.denih.gov In another study, MD simulations of in silico mutations of cysteine residues in the ligand-binding domain of the NMDA receptor were used to understand the structural consequences of breaking disulfide bonds, which is relevant to the receptor's redox modulation. These simulations can help reconcile experimental data with structural information and provide a dynamic view of protein function.

Machine Learning for Protein Expressibility Prediction.nih.gov

The ability to successfully produce cysteine-rich proteins in mammalian cell systems is a significant challenge in biotechnology and therapeutic development. Traditional methods for determining if a specific protein can be expressed recombinantly are often laborious and resource-intensive. To address this, machine learning (ML) has emerged as a powerful approach to predict the expressibility of these complex proteins based on their primary amino acid sequence. researchgate.netnih.govbiorxiv.org

Researchers have developed novel machine learning models designed specifically to forecast the recombinant expression of cysteine-dense peptides (CDPs), a class of cysteine-rich proteins, in mammalian cells. researchgate.netbiorxiv.org These models are critical for identifying which proteins are viable candidates for gene and mRNA therapies. nih.gov

One pioneering model in this area is CysPresso, a machine learning classifier that predicts whether a CDP can be expressed based solely on its primary sequence. researchgate.netnih.gov The development of CysPresso involved testing various protein representations derived from deep learning algorithms to find the most suitable features for predicting expression. biorxiv.org The representations evaluated included:

SeqVec: An ELMo language model trained on protein sequences. researchgate.netresearchgate.net

proteInfer: A deep dilated convolutional network trained on protein functions. researchgate.netresearchgate.net

AlphaFold2: A neural network renowned for its accuracy in protein structure prediction. researchgate.netbiorxiv.org

Among these, the representations generated by AlphaFold2 were found to possess the most effective predictive features for CDP expressibility. biorxiv.org

Further optimization of the predictive model revealed several key strategies for enhancing performance. oup.com The AlphaFold2 algorithm generates multiple protein representations, and researchers found that concatenating these into a combined representation yielded superior results. researchgate.net Model performance was also significantly improved by partitioning the dataset and training separate models for distinct subclasses of CDPs, namely 'knottin' and 'non-knottin' peptides. researchgate.netoup.com This stratification improved expressibility predictions, particularly for the knottin class of peptides. researchgate.net Additionally, the application of a time series classification method that uses random convolutional kernels was shown to further boost the predictive performance for knottin peptides. researchgate.netresearchgate.net

The finalized CysPresso model represents the first successful application of supervised machine learning for predicting recombinant protein expression in mammalian cells. researchgate.netresearchgate.net Its performance, as measured by the receiver operating characteristic area under the curve (AUC), demonstrates strong predictive power.

Table 1: Performance of the CysPresso Machine Learning Model

Peptide Class AUC Score
Non-knottin CDPs 0.798
Knottin CDPs 0.852

This table summarizes the predictive performance of the CysPresso model for different classes of cysteine-dense peptides (CDPs). The Area Under the Curve (AUC) is a measure of the model's ability to distinguish between expressible and non-expressible proteins. Data sourced from researchgate.netresearchgate.net.

Beyond specific models like CysPresso, the field is also exploring how to improve the generalization of protein expression models. nih.govoup.com While models trained on simple one-hot encodings of sequences can achieve high accuracy, they may not generalize well to sequences that are very different from the training data. nih.gov To overcome this, researchers are integrating mechanistic sequence features—such as DNA sequence motifs, codon usage, and mRNA secondary structure properties—into predictive models. oup.com Strategies to fuse these different feature types, including feature stacking and the use of graph convolutional neural networks, are being investigated to build more robust and broadly applicable predictors of protein expression. nih.govoup.com

Q & A

Q. What methodologies are used to investigate the structural domains of mammalian cysteine-rich secretory proteins (CRISPs)?

CRISPs are characterized by two conserved domains: an N-terminal CAP (cysteine-rich secretory protein, antigen 5, and pathogenesis-related 1) domain and a C-terminal cysteine-rich domain (CRD). Structural elucidation employs X-ray crystallography (e.g., resolving the K+ channel inhibitor-like fold of CRD in snake venom CRISPs ) and homology modeling based on evolutionary conservation. Techniques like SDS-PAGE and HPLC ensure protein purity (>98%) for structural studies .

Q. How are recombinant mammalian cysteine-rich proteins expressed and validated for functional studies?

Recombinant proteins (e.g., CRISP3, SRCRB4D) are expressed in mammalian cell systems (e.g., HEK293) with affinity tags (e.g., His-tag) for purification. Post-expression validation includes Western blotting, mass spectrometry for sequence confirmation, and functional assays (e.g., binding studies using synthetic peptides targeting conserved motifs like Signature 2 (S2)) .

Q. What roles do CRISPs play in mammalian reproductive biology?

CRISP1 and CRISP2 are critical in sperm-egg interaction. CRISP1 binds egg-complementary sites via its S2 motif, while CRISP2 facilitates gamete fusion. Experimental approaches include competitive inhibition assays with recombinant CRISP fragments and CRISPR/Cas9-mediated gene silencing to assess fertilization defects .

Advanced Research Questions

Q. How can evolutionary selection pressures on CRISP genes be analyzed to infer functional divergence?

Tools like IMPACT_S integrate codon-level selection analysis (PAML, Datamonkey) and protein-level selection (TreeSAAP) to detect positive selection in CRISP domains. For example, reptile CRISPs show selection in venom-associated regions, while mammalian CRISPs exhibit conservation in reproductive pathways . Conflicting data on dual roles (e.g., ion channel modulation vs. gamete binding) are resolved by comparing lineage-specific evolutionary rates .

Q. What experimental strategies resolve functional contradictions between CRISP isoforms in different tissues?

Tissue-specific CRISP isoforms (e.g., testicular CRISP2 vs. epididymal CRISP1) require comparative proteomics (LC-MS/MS) and spatial expression profiling (RNA-seq, immunohistochemistry). Functional overlap is tested via co-immunoprecipitation and dual knockout models to assess compensatory mechanisms .

Q. How do CRISPs modulate ion channels, and what assays validate these interactions?

The CRD domain in CRISPs (e.g., stecrisp) adopts a fold similar to K+ channel inhibitors (Bgk, Shk). Electrophysiological assays (patch-clamp) on cyclic nucleotide-gated (CNG) ion channels quantify inhibition efficacy. Mutagenesis of solvent-exposed CRD loops (e.g., His115 in stecrisp) identifies critical residues for channel binding .

Q. What bioinformatics pipelines integrate multi-omics data to study cysteine-rich protein families?

Relational databases (e.g., Protein Databank, UniProt) store structural and sequence data for homology modeling. Transcriptomic datasets (RNA-seq) from reproductive tissues or disease models are analyzed via tools like NetNGlyc for post-translational modification prediction. Phylogenetic trees constructed with MEGA11 highlight conserved motifs .

Methodological Notes

  • Contradiction Analysis : Discrepancies in CRISP functions (e.g., reproductive vs. venom roles) are addressed by cross-species functional assays and structural alignment of CRD domains .
  • Experimental Design : For domain-specific studies, use truncated recombinant proteins (e.g., CRISP1 fragments spanning S2 motifs) and competitive binding assays with synthetic peptides .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.